4-Methylphenyl 2-aminobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

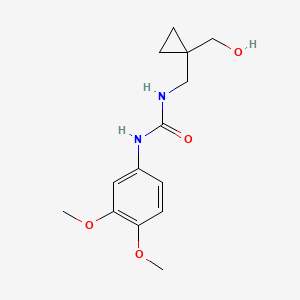

4-Methylphenyl 2-aminobenzoate, also known as 2-Amino-4-methylbenzophenone, is a chemical compound with the molecular formula C14H13NO2 . It has a molecular weight of 227.263. This compound is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of 4-Methylphenyl 2-aminobenzoate involves a condensation reaction of 2,2’-thio-bis[4-methylphenol] and isatoic anhydride in acetonitrile as solvent in the presence of K2CO3 under reflux conditions . Another study describes the synthesis of benzoate compounds, including 4-Methylphenyl 2-aminobenzoate, using a molecular hybridization approach .Molecular Structure Analysis

The molecular structure of 4-Methylphenyl 2-aminobenzoate consists of a benzene ring substituted with a methyl group and an aminobenzoate group. The InChI key for this compound is FEGACFSRBYNYKS-UHFFFAOYSA-N.Chemical Reactions Analysis

4-Methylphenyl 2-aminobenzoate can undergo various chemical reactions. For instance, it can undergo direct photolysis under UVC and UVB irradiation, and its photodegradation is further accelerated in the presence of H2O2 . Other chemical reactions involving this compound are yet to be explored.科学的研究の応用

Antitumor Properties and Mechanism

- Antitumor Activity : 4-Methylphenyl 2-aminobenzoate derivatives, specifically 2-(4-amino-3-methylphenyl)benzothiazoles, have shown potent antitumor properties, particularly against human breast and ovarian cancer cell lines. These compounds induce and are biotransformed by cytochrome P 450 1A1, leading to their anticancer effects (Bradshaw et al., 2002).

- Mechanism of Action : The selective profile of these compounds' antitumor activity may be attributed to differential uptake and metabolism, as well as covalent binding to intracellular proteins in sensitive cancer cell lines. This binding leads to DNA damage and cell cycle arrest in sensitive cells, distinguishing them from resistant cells (Trapani et al., 2003).

Pharmaceutical Formulation and Bioavailability

- Prodrug Development : To overcome limitations posed by the lipophilicity of these benzothiazoles, amino acid conjugation, specifically with L-lysyl- and L-alanyl-amide, has been employed. This approach has led to the development of water-soluble prodrugs suitable for clinical evaluation (Hutchinson et al., 2002).

Application in Material Science

- Polymer Development : Derivatives of 4-Methylphenyl 2-aminobenzoate, such as Phenyl 4-((5''-hexyl-2,2'-bithienyl)methyl)aminobenzoate, have been used in the synthesis of poly(p-benzamide)s. These polymers exhibit unique optical properties and are of interest in the field of material science, particularly for their potential applications in electronics and photonics (Takagi et al., 2013).

Electrochemical Applications

- Electrode Modification : 4-Aminobenzoic acid, a related compound, has been used to covalently graft on glassy carbon electrodes. This modification has applications in biosensor development, especially for the immobilization of biomolecules and the fabrication of polyoxometalates-consisting monolayer and multilayer films (Ferreira et al., 2015).

Chemical Synthesis and Catalysis

- Catalysis in Hydrolysis Reactions : In chemical synthesis, derivatives of 2-aminobenzoate have shown catalytic activity in ester hydrolysis. The mechanism involves intramolecular general base catalysis, which has implications in understanding enzyme catalysis and the development of synthetic catalysts (Fife et al., 2002).

Safety and Hazards

While specific safety and hazard information for 4-Methylphenyl 2-aminobenzoate is not available, similar compounds such as Ethyl 4-aminobenzoate have been reported to cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, and contaminated work clothing should not be allowed out of the workplace .

将来の方向性

Future research could focus on exploring the potential applications of 4-Methylphenyl 2-aminobenzoate in various fields. For instance, its antimicrobial and cytotoxic activities could be further investigated . Additionally, more studies could be conducted to understand its chemical reactions and synthesis processes better .

特性

IUPAC Name |

(4-methylphenyl) 2-aminobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-6-8-11(9-7-10)17-14(16)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGACFSRBYNYKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylphenyl 2-aminobenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2744118.png)

![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2744119.png)

![(2Z)-3-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]acrylamide](/img/structure/B2744120.png)

![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2744121.png)

![6-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B2744124.png)

![(2Z,4Z)-2-cyano-4-methyl-5-phenyl-N-[2-(trifluoromethyl)phenyl]penta-2,4-dienamide](/img/structure/B2744126.png)

![3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2744131.png)

![2-(3-formyl-1H-indol-1-yl)-N-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]acetamide](/img/structure/B2744133.png)